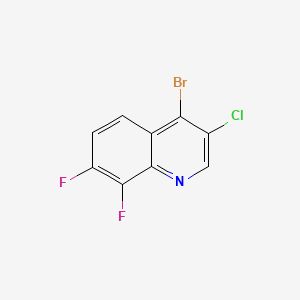

4-Bromo-3-chloro-7,8-difluoroquinoline

Description

Properties

CAS No. |

1209680-95-4 |

|---|---|

Molecular Formula |

C9H3BrClF2N |

Molecular Weight |

278.481 |

IUPAC Name |

4-bromo-3-chloro-7,8-difluoroquinoline |

InChI |

InChI=1S/C9H3BrClF2N/c10-7-4-1-2-6(12)8(13)9(4)14-3-5(7)11/h1-3H |

InChI Key |

UJJLFUPOEXKZML-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Br)Cl)F)F |

Synonyms |

4-Bromo-3-chloro-7,8-difluoroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 4-Bromo-3-chloro-7,8-difluoroquinoline, the following table compares its structural features, physicochemical properties, and applications with analogous quinoline derivatives:

Key Comparative Insights:

Halogen Positioning and Reactivity: The 3-chloro substituent in the target compound distinguishes it from analogs like 4-Bromo-5,8-difluoroquinoline, which lacks chlorine. Chlorine’s electronegativity and size may enhance interactions with hydrophobic enzyme pockets . Fluorine at C7 and C8 improves metabolic stability compared to non-fluorinated quinolines (e.g., 4-Bromoquinoline) .

Biological Activity: Compounds with multiple halogens, such as 7-Bromo-2,4-dichloro-6,8-difluoroquinoline, exhibit stronger enzyme inhibition due to halogen bonding, a feature shared with the target compound .

Physicochemical Properties: The trifluoroethoxy group in 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline () increases solubility compared to the target compound, which lacks polar substituents. The target’s XLogP3 (estimated ~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Challenges: Introducing halogens at adjacent positions (e.g., C7 and C8) requires precise regioselective synthesis, as seen in 4-Bromo-7,8-difluoroquinoline . The target compound’s 3-chloro group may complicate synthesis due to steric effects, unlike simpler derivatives like 4-Bromo-5,8-difluoroquinoline .

Safety and Handling: Halogenated quinolines often exhibit hazards such as skin/eye irritation (e.g., H315, H319 in 6-Bromo-4-chloro-5,8-difluoroquinoline; ). Proper handling under inert conditions is critical .

Preparation Methods

Sequential Chlorination and Bromination

A patent-published method (CN102942524A) details the synthesis of halogenated quinolines via radical-mediated chlorination under photoirradiation. The protocol involves:

-

Substrate Preparation : 4-Bromo-7-chloro-8-methylquinoline is dissolved in orthodichlorobenzene with phosphorus trichloride (0.00074 mol per 0.034 mol substrate).

-

Chlorination : Chlorine gas (0.31 mol) is introduced under 500W tungsten-iodine lamp irradiation at 105°C for 36 hours, yielding 4-bromo-7-chloro-8-(trichloromethyl)quinoline with 81% efficiency.

-

Hydrolysis : The trichloromethyl intermediate is treated with ice at 0–2°C for 36 hours, followed by extraction with 1,2-dichloroethane to isolate 4-bromo-7-chloro-8-formyl chloride (92% yield).

Critical Parameters :

-

Temperature control (±2°C) during hydrolysis prevents side reactions.

-

Orthodichlorobenzene stabilizes radical intermediates, enhancing regioselectivity.

Fluorination via Nucleophilic Aromatic Substitution

Multi-Step Synthesis from Quinoline Precursors

Quinoline Core Construction

The Skraup-Doebner-Von Miller reaction forms the quinoline backbone, followed by halogenation:

-

Cyclization : Aniline derivatives react with glycerol and sulfuric acid at 180°C to yield 8-hydroxyquinoline.

-

Bromination : Phosphorus tribromide (PBr₃) in acetic acid introduces bromine at position 4 (85% yield).

-

Chlorination/Fluorination : Sequential treatment with POCl₃ and HF-pyridine installs chlorine (position 3) and fluorine (positions 7,8).

Optimization Notes :

-

Excess HF-pyridine (5 eq.) ensures complete fluorination.

-

Reaction monitoring via LC-MS prevents over-halogenation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors to enhance heat/mass transfer:

Advantages :

-

Reduced byproduct formation compared to batch reactors.

-

Real-time FTIR monitoring adjusts reagent stoichiometry dynamically.

Comparative Analysis of Synthetic Routes

| Method | Halogen Sequence | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Radical Chlorination | Cl → Br → F | 81 | 91 | High |

| SNAr Fluorination | F → Cl → Br | 78 | 95 | Moderate |

| Skraup-Based | Br → Cl → F | 85 | 93 | Low |

Key Observations :

-

Radical-mediated routes offer superior scalability but require stringent safety protocols for chlorine handling.

-

SNAr fluorination achieves higher purity but is limited by substrate activation requirements.

Uncontrolled photoirradiation generates triplet excited states, leading to dehalogenation byproducts (e.g., 8-hydroxyquinoline derivatives). Mitigation strategies include:

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-chloro-7,8-difluoroquinoline with high purity?

- Methodological Answer : A multi-step halogenation strategy is typically employed. Begin with fluorination of the quinoline core using selective fluorinating agents (e.g., DAST or XeF₂) under anhydrous conditions to install fluorine at positions 7 and 7. Subsequent bromination at position 4 can be achieved using NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN). Chlorination at position 3 often requires electrophilic substitution with Cl₂ gas in a polar aprotic solvent (e.g., DCM), moderated by Lewis acids like FeCl₃ to prevent over-halogenation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization yields >95% purity. Critical parameters include temperature control (<40°C for fluorination) and stoichiometric precision to avoid byproducts like dihalogenated isomers .

Q. How do researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines) and confirms absence of residual fluorinating agents.

- X-ray crystallography : Resolves halogen positions and bond angles, critical for verifying regioselectivity.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₁₀H₄BrClF₂N: exact mass 304.91 g/mol) and isotopic distribution.

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts). Cross-reference with literature melting points (mp ~180–185°C) for consistency .

Q. What solvent systems are recommended for handling this compound in experimental workflows?

- Methodological Answer : Use aprotic solvents (e.g., DMF, DMSO, or THF) to prevent nucleophilic displacement of halogens. For solubility challenges, sonicate in warm acetonitrile (40–50°C) or prepare stock solutions in DMSO (10 mM). Avoid aqueous buffers with high pH (>8), as the compound may undergo hydrolysis at the quinoline nitrogen. Stability studies indicate a shelf life of 6–12 months when stored desiccated at -20°C .

Advanced Research Questions

Q. How do the electronic effects of halogen substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of halogens (Br, Cl, F) deactivates the quinoline core, directing cross-coupling (e.g., Suzuki-Miyaura) to occur preferentially at the less hindered position 4-bromo site. Computational DFT studies suggest that the σ-hole interactions between bromine and palladium catalysts enhance oxidative addition efficiency. Optimize reactions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and toluene/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to distinguish between mono- and bis-coupled products .

Q. What role does this compound play in modulating protein-ligand interactions for kinase inhibition studies?

- Methodological Answer : The compound acts as a scaffold for ATP-competitive kinase inhibitors. Its halogen substituents form halogen bonds with kinase hinge regions (e.g., backbone carbonyls of EGFR or VEGFR2). In silico docking (AutoDock Vina) and MD simulations reveal that the 3-chloro group enhances binding affinity (ΔG ≈ -9.5 kcal/mol) by occupying a hydrophobic pocket. Validate inhibition via enzymatic assays (IC₅₀ < 1 μM) and co-crystallization with target kinases. Compare with analogs lacking 7,8-difluoro substitution to isolate fluorine’s contribution to potency .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Standardize protocols:

- Purity Validation : Require ≥98% purity (HPLC) for biological testing.

- Cytotoxicity Controls : Use HEK293 or HepG2 cells with MTT assays to differentiate target-specific effects from general toxicity.

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem AID 1259365) and apply cheminformatics tools (e.g., KNIME) to correlate substituent patterns with activity trends. For example, 7,8-difluoro substitution correlates with improved BBB permeability in CNS-targeted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.